molecular formula C10H11BrFNO2 B8523781 (5-Bromo-2-fluorobenzyl)-carbamic acid ethyl ester CAS No. 866683-85-4

(5-Bromo-2-fluorobenzyl)-carbamic acid ethyl ester

Cat. No. B8523781
M. Wt: 276.10 g/mol
InChI Key: UZFWYNWHJRANCW-UHFFFAOYSA-N
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Patent
US07915424B2

Procedure details

Add ethyl chloroformate (0.24 mL, 2.49 mmol) to a solution of 5-bromo-2-fluorobenzylamine hydrochloride (500 mg, 2.08 mmol) in dichloromethane (8 mL) and diisopropylethylamine (0.90 mL, 5.20 mmol). After 3 h dilute the reaction with diethyl ether and wash twice with 1 N hydrochloric acid and once with an aqueous saturated solution of sodium chloride. Dry (sodium sulfate), filter, and concentrate to give the title compound as a colorless oil (0.527 g, 92%).
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].Cl.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([F:17])=[C:13]([CH:16]=1)[CH2:14][NH2:15].C(N(C(C)C)CC)(C)C.C(OCC)C>ClCCl>[CH2:5]([O:4][C:2](=[O:3])[NH:15][CH2:14][C:13]1[CH:16]=[C:9]([Br:8])[CH:10]=[CH:11][C:12]=1[F:17])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.24 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.BrC=1C=CC(=C(CN)C1)F
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 3 h dilute
Duration
3 h
WASH
Type
WASH
Details
wash twice with 1 N hydrochloric acid and once with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NCC1=C(C=CC(=C1)Br)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.527 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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